molecular formula C20H20N2O2S B11346660 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide

Cat. No.: B11346660
M. Wt: 352.5 g/mol
InChI Key: ZHUUXMMFKMAQKU-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide typically involves the formation of the thiazole ring followed by the introduction of the phenylacetamide moiety. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with 2-bromoethylamine to form the thiazole ring. This intermediate is then reacted with phenylacetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring or phenylacetamide moiety .

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the phenylacetamide moiety.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-phenylacetamide

InChI

InChI=1S/C20H20N2O2S/c1-24-18-9-7-16(8-10-18)20-22-17(14-25-20)11-12-21-19(23)13-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,21,23)

InChI Key

ZHUUXMMFKMAQKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=CC=C3

Origin of Product

United States

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